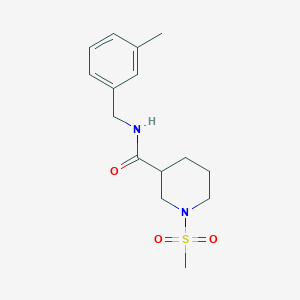![molecular formula C18H21N3O2 B6010452 3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B6010452.png)
3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide, also known as ADP-ribosylhydrolase 3 (ARH3) inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule that has shown potential in various applications, including cancer treatment, neurodegenerative diseases, and DNA repair mechanisms.
作用機序
The mechanism of action of 3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide involves the inhibition of ARH3, which leads to the accumulation of ADP-ribose, a byproduct of ADP-ribosylation. The accumulation of ADP-ribose leads to the activation of PARP1, a protein involved in DNA repair mechanisms. Activation of PARP1 leads to the formation of PAR chains, which recruit DNA repair proteins to the site of DNA damage, leading to efficient DNA repair.
Biochemical and Physiological Effects:
3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells and sensitize them to chemotherapy. It has also been found to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, it has been found to enhance DNA repair mechanisms, leading to efficient DNA repair.
実験室実験の利点と制限
The advantages of using 3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide in lab experiments include its potent inhibitory activity towards ARH3, its ability to induce DNA damage in cancer cells, and its ability to enhance DNA repair mechanisms. However, the limitations include its low solubility in aqueous solutions, its potential toxicity, and the need for further studies to determine its efficacy and safety in vivo.
将来の方向性
There are several future directions for the research on 3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide. These include the development of more efficient synthesis methods, the determination of its efficacy and safety in vivo, the identification of its potential targets and mechanisms of action, and the exploration of its potential in combination with other drugs in cancer treatment and neurodegenerative diseases. Additionally, further studies are needed to determine its potential in other cellular processes, such as chromatin remodeling and transcriptional regulation.
合成法
The synthesis of 3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide involves a series of chemical reactions that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The 4-chlorobenzoic acid is then reacted with N,N-dimethylpropionamide in the presence of triethylamine to obtain 3-{4-[(dimethylamino)carbonyl]phenyl}-N,N-dimethylpropanamide. The final step involves the reaction of 3-{4-[(dimethylamino)carbonyl]phenyl}-N,N-dimethylpropanamide with aniline in the presence of potassium carbonate to obtain 3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide.
科学的研究の応用
3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide has shown potential in various scientific research applications. It has been found to be a potent inhibitor of ARH3, which is an enzyme involved in the regulation of ADP-ribosylation, a post-translational modification of proteins. ADP-ribosylation plays a crucial role in various cellular processes, including DNA repair, chromatin remodeling, and transcriptional regulation. Dysregulation of ADP-ribosylation has been linked to various diseases, including cancer and neurodegenerative diseases.
特性
IUPAC Name |
N,N-dimethyl-3-[4-(phenylcarbamoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-21(2)17(22)13-10-14-8-11-16(12-9-14)20-18(23)19-15-6-4-3-5-7-15/h3-9,11-12H,10,13H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIARBBQYADHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6010378.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B6010398.png)
![N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6010404.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(2-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6010417.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010420.png)
![1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6010427.png)
![2-methyl-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010428.png)
![2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6010429.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B6010445.png)
![3-(4-chlorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6010456.png)
![methyl 2-[({[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetyl)amino]benzoate](/img/structure/B6010462.png)
![3-[(4-hydroxy-3-iodo-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6010467.png)
![4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6010478.png)